molecular formula C26H36Br2S2 B3232738 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole CAS No. 1345699-89-9

2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole

Cat. No.: B3232738
CAS No.: 1345699-89-9
M. Wt: 572.5 g/mol
InChI Key: KAICRKUEYFXZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fThe reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole involves its interaction with molecular targets through π-π stacking and electron delocalization. These interactions facilitate charge transport and enhance the electronic properties of materials in which it is incorporated .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene
  • 2,6-Dibromo-4,8-bis(5-(2-ethylhexyl)thieno2,3-fbenzothiole

Uniqueness

2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .

Properties

IUPAC Name

2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2S2/c1-5-9-11-17(7-3)13-19-21-15-23(27)30-26(21)20(14-18(8-4)12-10-6-2)22-16-24(28)29-25(19)22/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICRKUEYFXZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Reactant of Route 2
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Reactant of Route 3
Reactant of Route 3
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Reactant of Route 4
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Reactant of Route 5
Reactant of Route 5
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Reactant of Route 6
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.